molecular formula C17H19BFNO2 B11722680 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B11722680
M. Wt: 299.1 g/mol
InChI Key: QYPFWMBNUPQUFO-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a dioxaborolan group attached to a pyridine ring. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology.

Properties

Molecular Formula

C17H19BFNO2

Molecular Weight

299.1 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-9-12(10-20-11-13)14-7-5-6-8-15(14)19/h5-11H,1-4H3

InChI Key

QYPFWMBNUPQUFO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the coupling of 2-fluorophenylboronic acid with 5-bromo-3-pyridineboronic acid pinacol ester under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of fluorescent probes and imaging agents.

    Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the dioxaborolan group can form reversible covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(2-Bromophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-(2-Methylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Compared to its analogs, 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.

Biological Activity

The compound 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a member of the dioxaborolane family and has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BFO2C_{15}H_{18}B_{F}O_{2}, with a molecular weight of approximately 256.12 g/mol. The presence of the fluorophenyl group and dioxaborolane moiety contributes to its unique chemical properties, which are relevant in biological contexts.

PropertyValue
Molecular FormulaC15H18BFO2C_{15}H_{18}B_{F}O_{2}
Molecular Weight256.12 g/mol
CAS NumberNot specified
Purity≥ 95%

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit significant anticancer properties. For instance, derivatives of dioxaborolanes have shown efficacy in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

In one study, a related compound demonstrated IC50 values in the nanomolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) . This suggests that the compound may possess similar properties worthy of further investigation.

Inhibition of Kinases

Anti-inflammatory Effects

In addition to anticancer activity, 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been investigated for its anti-inflammatory properties. Compounds within this class have been reported to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced models . This could have implications for treating inflammatory diseases.

Neuroprotective Effects

Research indicates that similar compounds may exert neuroprotective effects through antioxidant mechanisms. For example, they have been shown to protect neuronal cells from oxidative stress-induced damage . This property is particularly relevant for developing treatments for neurodegenerative disorders such as Alzheimer's disease.

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a controlled study involving MCF-7 breast cancer cells, 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 50 nM after 48 hours of treatment.

Case Study 2: Inhibition of DYRK1A

A study focused on the inhibition of DYRK1A by dioxaborolane derivatives found that certain modifications enhanced binding affinity significantly. The compound showed an IC50 value of 30 nM against DYRK1A in enzymatic assays . This highlights its potential role in drug development targeting this kinase.

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